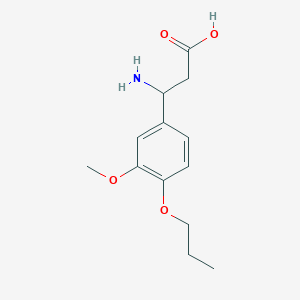

3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-propoxybenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 3-methoxy-4-propoxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antiplatelet Activity

Research indicates that derivatives of amino acids similar to 3-amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid exhibit potent antiplatelet effects. For instance, a study demonstrated that a related compound showed an IC50 value of 13 nM in inhibiting adenosine diphosphate-induced platelet aggregation in guinea pigs . The structure–activity relationship (SAR) analysis revealed that modifications at the para position of the phenyl ring significantly enhance antiplatelet activity.

Neuroprotective Effects

Compounds with similar structural motifs have been investigated for their neuroprotective properties. For example, derivatives have shown promise in protecting against oxidative stress and neurotoxicity in various models, including SH-SY5Y cells and rat brain synaptosomes . These findings suggest that this compound could be explored further for potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (nM) | Model Used |

|---|---|---|---|

| Derivative 4h | Antiplatelet | 13 | Guinea pig platelet rich plasma |

| Similar Compound | Neuroprotective | Not specified | SH-SY5Y cells |

Antiplatelet Study

In a study focusing on antiplatelet agents, a compound structurally similar to this compound was administered orally to guinea pigs. The results showed complete inhibition of platelet aggregation for up to 8 hours post-administration, indicating its potential for once-daily dosing regimens .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of related compounds against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The findings highlighted significant reductions in cell death and oxidative markers, suggesting that these compounds could be developed as therapeutic agents for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-3-(4-methylphenyl)propionic acid: This compound has a similar structure but with a methyl group instead of a methoxy and propoxy group.

3-(4-Aminophenyl)propionic acid: This compound lacks the methoxy and propoxy groups, making it structurally simpler.

3-(4-Hydroxy-3-methoxyphenyl)propionic acid:

Uniqueness

3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both methoxy and propoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications .

Biologische Aktivität

3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid (also referred to as compound 1) is a biochemical compound with significant implications in biological research and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.3 g/mol

The biological activity of this compound is primarily attributed to its structural components, which enable it to interact with specific molecular targets:

- Amino Group : Capable of forming hydrogen bonds with active sites on enzymes.

- Methoxy and Propoxy Groups : These groups facilitate hydrophobic interactions, enhancing binding affinity to target proteins or receptors .

These interactions can modulate enzyme activity, potentially leading to various biological effects, including neuroprotective and antioxidant activities.

Neuroprotective Effects

Research has indicated that derivatives of compounds similar to this compound exhibit neuroprotective properties. For instance:

- Neuroprotection Against Oxidative Stress : Compounds with similar structures have shown efficacy in protecting neuronal cells from oxidative stress-induced damage. In particular, studies demonstrated that certain derivatives could significantly reduce cell death in SH-SY5Y cells exposed to hydrogen peroxide (H2O2) .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively:

- DPPH Radical Scavenging Assay : Compounds analogous to this compound have been evaluated using this assay, showing promising results in reducing DPPH radical levels, indicating strong antioxidant activity .

Case Studies and Research Findings

-

Neuroprotective Study :

- A study involving the treatment of SH-SY5Y cells with various concentrations of similar compounds revealed that at concentrations above 50 µM, significant neuroprotection was observed against H2O2-induced cytotoxicity. The most effective derivatives showed over 70% cell viability compared to controls .

- Antioxidant Efficacy :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-3-6-18-11-5-4-9(7-12(11)17-2)10(14)8-13(15)16/h4-5,7,10H,3,6,8,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUPQGVALNOUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.